3-Methyl-1-[(piperidin-3-yl)methyl]urea
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Overview
Description
3-Methyl-1-[(piperidin-3-yl)methyl]urea is a chemical compound with the molecular formula C8H17N3O It is a derivative of urea, featuring a piperidine ring substituted at the 3-position with a methyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(piperidin-3-yl)methyl]urea typically involves the reaction of 3-methylpiperidine with an isocyanate or a carbamoyl chloride. One common method is the reaction of 3-methylpiperidine with methyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields. The raw materials, such as 3-methylpiperidine and methyl isocyanate, are fed into the reactor at controlled rates, and the reaction mixture is continuously stirred to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[(piperidin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or alcohols can replace the urea group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
3-Methyl-1-[(piperidin-3-yl)methyl]urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[(piperidin-3-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperidine: A precursor in the synthesis of 3-Methyl-1-[(piperidin-3-yl)methyl]urea.
N-Methylurea: A simpler urea derivative with similar chemical properties.
Piperidine: The parent compound of the piperidine ring in this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring and the urea moiety allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H17N3O |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-methyl-3-(piperidin-3-ylmethyl)urea |
InChI |
InChI=1S/C8H17N3O/c1-9-8(12)11-6-7-3-2-4-10-5-7/h7,10H,2-6H2,1H3,(H2,9,11,12) |
InChI Key |
ALHLONHYYTZJDI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCC1CCCNC1 |
Origin of Product |
United States |
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